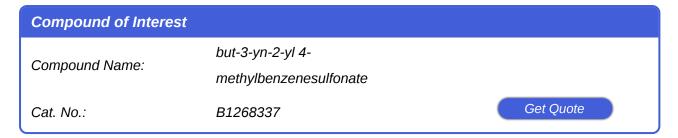


Application Notes and Protocols: Synthesis of but-3-yn-2-yl 4-methylbenzenesulfonate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of **but-3-yn-2-yl 4-methylbenzenesulfonate**, a valuable bifunctional building block in organic synthesis, particularly for the development of novel therapeutic agents. The protocol outlines the tosylation of the secondary alcohol, but-3-yn-2-ol, using p-toluenesulfonyl chloride in the presence of a base. This application note includes a summary of the required reagents and reaction conditions, a step-by-step experimental procedure, and a discussion of the significance of this compound in medicinal chemistry.

Introduction

The conversion of alcohols to tosylates is a fundamental transformation in organic chemistry, rendering the hydroxyl group a good leaving group for nucleophilic substitution and elimination reactions.[1] **But-3-yn-2-yl 4-methylbenzenesulfonate** is a particularly useful synthetic intermediate as it possesses two reactive sites: a terminal alkyne and a tosylate leaving group. This dual functionality allows for sequential or one-pot reactions, providing efficient pathways to complex molecular architectures.[1] The terminal alkyne can participate in various coupling reactions, such as the Sonogashira coupling, while the tosylate at the secondary position allows for the introduction of diverse nucleophiles with retention of stereochemistry at the



carbon center. These features make it a valuable precursor in the synthesis of chiral molecules and bioactive compounds.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of **but-3-yn-2-yl 4-methylbenzenesulfonate** from but-3-yn-2-ol.

Parameter	Value	Reference
Reactants		
but-3-yn-2-ol	1.0 eq	General Protocol
p-Toluenesulfonyl chloride (TsCl)	1.2 - 1.5 eq	[2]
Triethylamine (TEA) or Pyridine	1.5 - 2.0 eq	[2]
4-Dimethylaminopyridine (DMAP)	0.1 - 0.2 eq (catalytic)	[2]
Solvent	Anhydrous Dichloromethane (DCM)	[2]
Reaction Conditions		
Temperature	0 °C to room temperature	[2]
Reaction Time	4 - 16 hours	General Protocol
Yield	Typically >80% (unoptimized)	General Observation
Purification	Column Chromatography (Silica gel)	General Protocol

Experimental Protocols

Materials:

• but-3-yn-2-ol



- p-Toluenesulfonyl chloride (TsCl)
- Triethylamine (TEA) or Pyridine
- 4-Dimethylaminopyridine (DMAP)
- Anhydrous Dichloromethane (DCM)
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
- Silica gel for column chromatography
- Hexane and Ethyl acetate for elution

Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add but-3-yn-2-ol (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM).
- Cool the solution to 0 °C using an ice bath.
- To the cooled solution, add triethylamine (or pyridine) (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).
- Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature remains at or near 0 °C.
- After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, and then warm to room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-16 hours.

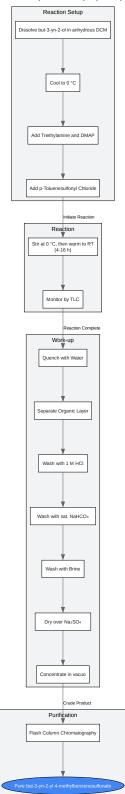


- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **but-3-yn-2-yl 4-methylbenzenesulfonate**.

Mandatory Visualization



Experimental Workflow for the Synthesis of but-3-yn-2-yl 4-methylbenzenesulfonate



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- To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of but-3-yn-2-yl 4-methylbenzenesulfonate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1268337#synthesis-of-but-3-yn-2-yl-4-methylbenzenesulfonate-from-but-3-yn-2-ol]

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